molecular formula C19H20N2O6S B2751199 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922125-46-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2751199
CAS No.: 922125-46-0
M. Wt: 404.44
InChI Key: PPDRHMFGRPCQAP-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibits strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is enabled by the primary sulfonamide functionality, which acts as a prosthetic zinc-binding group in enzyme interaction. Such compounds, derived from reactions involving 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols, represent a novel class of carbonic anhydrase inhibitors (Sapegin et al., 2018).

Enzyme Inhibition

The compound's derivatives have been studied for enzyme inhibition activities. Some derivatives demonstrated moderate activity against butyrylcholinesterase and acetylcholinesterase, with notably good activity against the lipoxygenase enzyme. This highlights the potential application of such sulfonamide derivatives in therapeutic settings, particularly in targeting specific enzyme activities (Irshad, 2018).

Antibacterial Properties

Research has also delved into the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. Synthesized compounds from this chemical class exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, indicating their relevance in developing new antibacterial agents (Abbasi et al., 2016).

Chemical Synthesis and Structural Studies

The compound and its derivatives have been a focus of chemical synthesis and structural studies. Innovative strategies have been developed for constructing privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres, providing access to new chemical spaces and substitution patterns in drug design (Sapegin et al., 2016).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-19(2)11-27-16-9-12(3-5-14(16)20-18(19)22)21-28(23,24)13-4-6-15-17(10-13)26-8-7-25-15/h3-6,9-10,21H,7-8,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDRHMFGRPCQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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